5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that features a unique combination of quinoline, pyrazole, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 3,4-dihydroquinoline moiety: This can be achieved through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dihydroquinoline and pyrazolo[3,4-d]pyrimidine moieties through a suitable linker, such as an oxoethyl group, under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study cellular processes and pathways, providing insights into its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
3,4-Dihydroquinolin-2-ones: These compounds share the quinoline moiety and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have the pyrazolo[3,4-d]pyrimidine core and are studied for their potential therapeutic applications.
Quinoline Derivatives: Compounds with the quinoline structure are widely studied in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its combination of these moieties, which may confer distinct biological properties and potential therapeutic benefits.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-20(26-12-6-8-16-7-4-5-11-19(16)26)14-25-15-23-21-18(22(25)29)13-24-27(21)17-9-2-1-3-10-17/h1-5,7,9-11,13,15H,6,8,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJZTXTIHDCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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